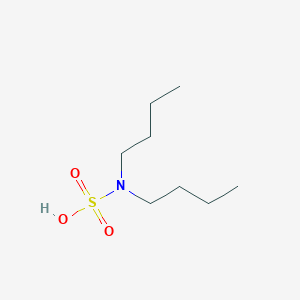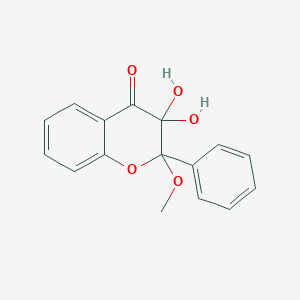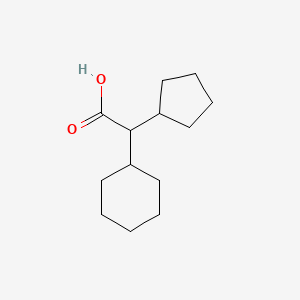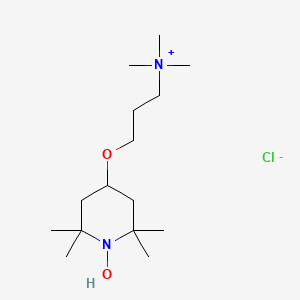
(2-Fluorophenyl)arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluorophenyl)arsonic acid is an organoarsenic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further bonded to an arsonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (2-Fluorophenyl)arsonic acid typically involves the Bart reaction, which is a well-known method for synthesizing aromatic arsonic acids. This reaction involves the interaction of a diazonium salt with an inorganic arsenic compound under controlled conditions . The general reaction can be represented as follows:
C6H5NH2+H3AsO4→H2O3AsC6H4NH2+H2O
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (2-Fluorophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to other functional groups.
Substitution: The fluorine atom on the phenyl ring can be substituted with other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsonic acid derivatives, while reduction can produce arsonous acid derivatives.
Aplicaciones Científicas De Investigación
(2-Fluorophenyl)arsonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (2-Fluorophenyl)arsonic acid exerts its effects involves interactions with various molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to alterations in cellular functions. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby affecting cell growth and proliferation .
Comparación Con Compuestos Similares
Phenylarsonic acid: Similar structure but lacks the fluorine atom.
Methylarsonic acid: Contains a methyl group instead of a phenyl group.
Arsanilic acid: Contains an aniline group instead of a fluorophenyl group.
Uniqueness: (2-Fluorophenyl)arsonic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
5430-11-5 |
|---|---|
Fórmula molecular |
C6H6AsFO3 |
Peso molecular |
220.03 g/mol |
Nombre IUPAC |
(2-fluorophenyl)arsonic acid |
InChI |
InChI=1S/C6H6AsFO3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H,(H2,9,10,11) |
Clave InChI |
WLTUBLAQEWIAGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)F)[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene](/img/structure/B14010108.png)




![4-methyl-N-[[2,2,4,4-tetramethyl-3-[(4-methylphenyl)sulfonylhydrazinylidene]cyclobutylidene]amino]benzenesulfonamide](/img/structure/B14010130.png)
![3-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B14010131.png)


![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B14010146.png)
![1-(Benzenesulfonyl)-2-[6-[2-(benzenesulfonyl)phenyl]hexyl]benzene](/img/structure/B14010151.png)


![Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate](/img/structure/B14010175.png)
